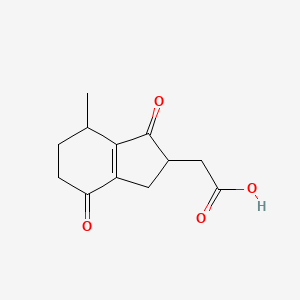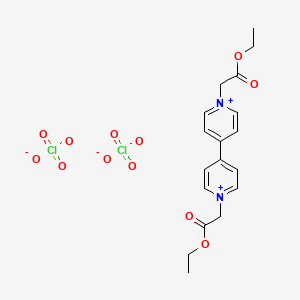
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- is a complex organic compound with a unique structure. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroindene core, which is further substituted with acetic acid and dioxo groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves several steps, starting from readily available precursors. One common synthetic route includes the hydrogenation of indene to produce hexahydroindene, followed by the introduction of acetic acid and dioxo groups through a series of chemical reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the introduction of functional groups. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- can be compared with other similar compounds such as:
2,3,4,5,6,7-Hexahydro-1H-indene: This compound shares the hexahydroindene core but lacks the acetic acid and dioxo groups, making it less versatile in chemical reactions.
4,5,6,7-Tetrahydroindan: This compound has a similar structure but with fewer hydrogen atoms, resulting in different chemical properties and reactivity.
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): This compound has additional methyl and propenyl groups, which may confer different biological activities and applications.
The uniqueness of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- lies in its specific functional groups, which allow for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
183479-46-1 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(4-methyl-3,7-dioxo-2,4,5,6-tetrahydro-1H-inden-2-yl)acetic acid |
InChI |
InChI=1S/C12H14O4/c1-6-2-3-9(13)8-4-7(5-10(14)15)12(16)11(6)8/h6-7H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
RSGZKMUIQLZGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C2=C1C(=O)C(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)

![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)

![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)


![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)


